

1-(4-Methoxybenzyl)piperidine-2,4-dione chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Methoxybenzyl)piperidine-2,4-dione

Cat. No.: B1422249

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-Methoxybenzyl)piperidine-2,4-dione**: Properties, Synthesis, and Applications

Abstract

The piperidine-2,4-dione scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.^{[1][2][3]} This technical guide provides a comprehensive overview of **1-(4-Methoxybenzyl)piperidine-2,4-dione**, a key derivative that serves as both a valuable synthetic intermediate and a subject of interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, provide a detailed, mechanistically-grounded synthetic protocol, outline methods for its spectroscopic characterization, and explore its reactivity and potential applications in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Core Chemical and Physical Properties

1-(4-Methoxybenzyl)piperidine-2,4-dione, also known as a glutarimide derivative, possesses a unique combination of structural features: a saturated six-membered nitrogen heterocycle, two carbonyl groups imparting specific reactivity, and an N-linked 4-methoxybenzyl (PMB) group that influences its solubility and serves as a common protecting group.

Compound Identification and Physicochemical Data

The fundamental properties of **1-(4-Methoxybenzyl)piperidine-2,4-dione** are summarized below. Predicted values are derived from computational models and should be considered estimates.

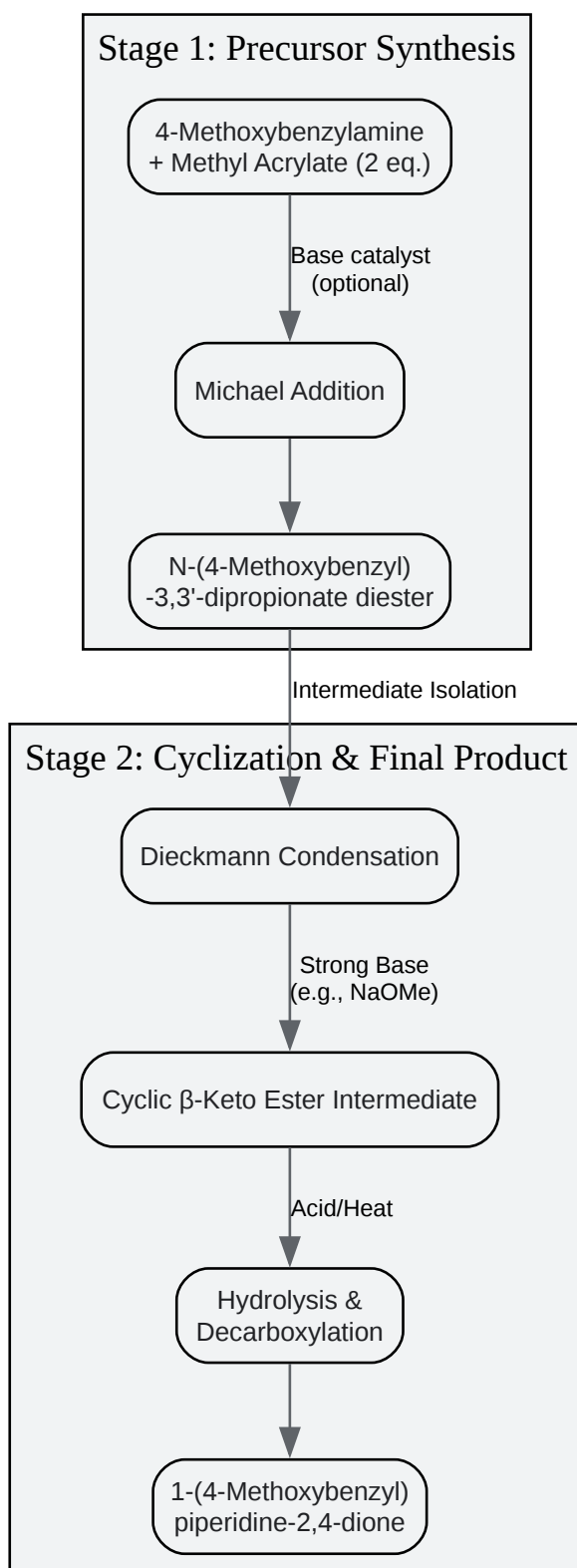
Property	Value	Source(s)
IUPAC Name	1-(4-methoxybenzyl)piperidine-2,4-dione	[4]
CAS Number	712353-75-8	[4][5]
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[4][5]
Molecular Weight	233.26 g/mol	[4][5]
MDL Number	MFCD17011792	[4]
Appearance	Solid	
SMILES String	<chem>COC1=CC=C(CN2CCC(=O)C2=O)C=C1</chem>	[4]
Density (Predicted)	1.209 ± 0.06 g/cm ³	[5]
Boiling Point (Predicted)	417.5 ± 40.0 °C	[5]
pKa (Predicted)	7.78 ± 0.20	[5]

Synthesis and Mechanistic Rationale

The construction of the piperidine-2,4-dione core is most robustly achieved via an intramolecular Dieckmann condensation.[6][7][8] This classic carbon-carbon bond-forming reaction is a reliable method for creating five- and six-membered rings and is well-suited for this target molecule. The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of a diester precursor via Michael addition, followed by the base-catalyzed intramolecular cyclization and subsequent decarboxylation.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(4-Methoxybenzyl)piperidine-2,4-dione**.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for synthesizing substituted piperidine-2,4-diones.^{[6][7]}

Step 1: Synthesis of Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate (Diester Precursor)

- To a stirred solution of 4-methoxybenzylamine (1.0 eq) in methanol, add methyl acrylate (2.2 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting amine.
- Causality: The Michael addition is a conjugate addition of the amine nucleophile to the electron-deficient alkene of the acrylate. Using a slight excess of acrylate ensures complete conversion of the primary amine to the tertiary amine diester.
- Remove the solvent under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Step 2: Synthesis of **1-(4-Methoxybenzyl)piperidine-2,4-dione**

- Dissolve the diester precursor (1.0 eq) in anhydrous toluene or THF.
- Add a strong base, such as sodium methoxide (1.2 eq) or sodium hydride (1.2 eq), portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
- Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
- Causality: The strong base is critical for deprotonating the α -carbon of one ester arm, generating a nucleophilic enolate which then attacks the carbonyl carbon of the second ester arm in an intramolecular fashion. This is the core of the Dieckmann condensation.
- After cooling to room temperature, carefully quench the reaction by adding dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3).

- The resulting mixture contains the cyclic β -keto ester. Heat the acidic mixture to reflux for an additional 2-4 hours to facilitate hydrolysis of the remaining ester and subsequent decarboxylation.
- Causality: The acidic workup and heating protonate the intermediate and drive the decarboxylation of the β -keto acid, which is thermally unstable, to yield the final dione product.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **1-(4-Methoxybenzyl)piperidine-2,4-dione**.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative of the expected spectral signatures for this compound, extrapolated from known spectra of closely related analogues like (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.[9]

Technique	Expected Signatures
^1H NMR	~3.75-3.85 ppm: Singlet, 3H (Methoxy, -OCH ₃)~4.50-4.60 ppm: Singlet, 2H (Benzylic, Ar-CH ₂ -N)~6.80-6.95 ppm: Doublet, 2H (Aromatic protons ortho to OCH ₃)~7.10-7.25 ppm: Doublet, 2H (Aromatic protons meta to OCH ₃)~2.50-2.90 ppm & ~3.30-3.50 ppm: Multiplets, 6H (Piperidine ring protons at C3, C5, C6)
^{13}C NMR	~200-210 ppm: Ketone carbonyl (C4)~168-172 ppm: Amide carbonyl (C2)~158-160 ppm: Aromatic quaternary carbon (C-OCH ₃)~114-130 ppm: Aromatic carbons~55.0-56.0 ppm: Methoxy carbon (-OCH ₃)~50-55 ppm: Benzylic carbon (Ar-CH ₂)~30-45 ppm: Piperidine ring carbons
FTIR (cm ⁻¹)	~1730 & ~1680 cm ⁻¹ : Strong, sharp C=O stretching (dione carbonyls)~1610, 1510 cm ⁻¹ : Aromatic C=C stretching~1250 cm ⁻¹ : Strong C-O stretching (aryl ether)
HRMS (ESI+)	Expected m/z: 234.1130 for [M+H] ⁺ (Calculated for C ₁₃ H ₁₆ NO ₃ ⁺)

Reactivity, Applications, and Strategic Importance

The true value of **1-(4-Methoxybenzyl)piperidine-2,4-dione** lies in its potential as a versatile building block for more complex molecules. The piperidine-2,4-dione core, a subclass of glutarimides, is a well-established pharmacophore.[\[10\]](#)

Role in Targeted Protein Degradation

Glutarimide-based molecules, most famously thalidomide and its analogues, are known to bind to the substrate receptor Cereblon (CRBN) of the CRL4-CRBN E3 ubiquitin ligase complex.[\[11\]](#) [\[12\]](#) This interaction can be harnessed to create Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which recruit a target protein to the E3 ligase for ubiquitination and

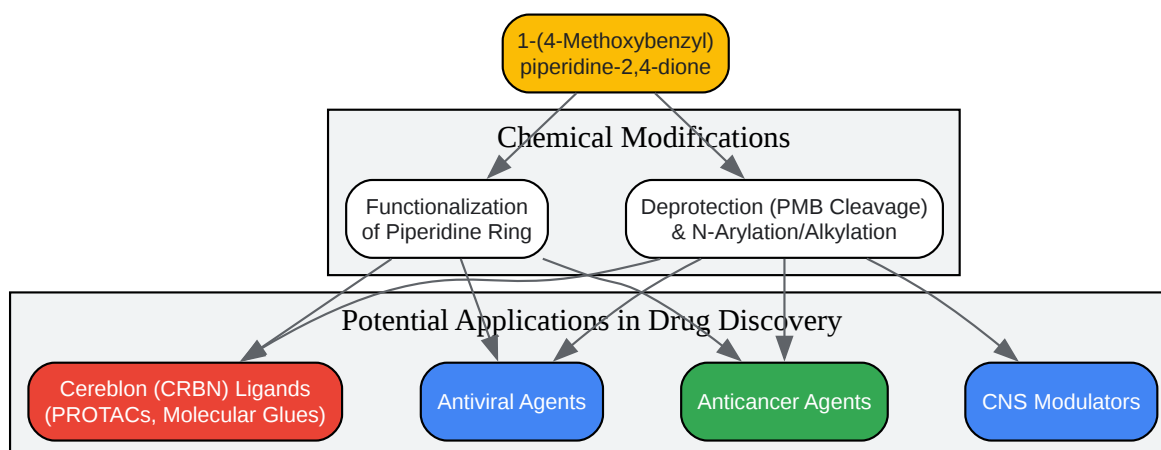
subsequent degradation by the proteasome. **1-(4-Methoxybenzyl)piperidine-2,4-dione** serves as a key scaffold that can be further functionalized to develop novel CRBN ligands for this cutting-edge therapeutic modality.[11]

Synthetic Utility

The N-linked 4-methoxybenzyl (PMB) group is a widely used protecting group for amines. Its presence makes the title compound an ideal intermediate. The PMB group can be cleaved under oxidative conditions (e.g., with DDQ or CAN) or strongly acidic conditions, revealing the secondary amine (piperidine-2,4-dione). This N-H moiety can then be used for further derivatization, allowing for the synthesis of a diverse library of compounds.

Broader Biological Potential

Derivatives of the piperidine and glutarimide core have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[13][14][15] The development of novel synthetic methods to access these scaffolds is crucial for expanding the range of potential drug candidates.[1][10]



[Click to download full resolution via product page](#)

Caption: Relationship between the core scaffold and its potential applications.

Safety and Handling

According to available safety data, 1-(4-Methoxybenzyl)-2,4-piperidinedione is classified with the GHS07 pictogram, indicating it can be a skin/eye irritant or harmful if ingested.

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed)
- Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)

This compound should be handled by technically qualified personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-(4-Methoxybenzyl)piperidine-2,4-dione is a compound of significant interest due to its foundational role as a glutarimide-containing scaffold. Its synthesis is reliably achieved through established organic chemistry principles, primarily the Dieckmann condensation. The true power of this molecule is realized in its utility as a synthetic intermediate, where the cleavable PMB group and reactive dione core allow for the creation of diverse and complex derivatives. With the glutarimide scaffold being central to the rapidly advancing field of targeted protein degradation, **1-(4-Methoxybenzyl)piperidine-2,4-dione** stands out as a key building block for the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. researchgate.net [researchgate.net]
2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. experts.arizona.edu [experts.arizona.edu]
- 4. 1-(4-Methoxybenzyl)piperidine-2,4-dione 95% | CAS: 712353-75-8 | AChemBlock [achemblock.com]
- 5. chembk.com [chembk.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-Methoxybenzyl)piperidine-2,4-dione chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1422249#1-4-methoxybenzyl-piperidine-2-4-dione-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com